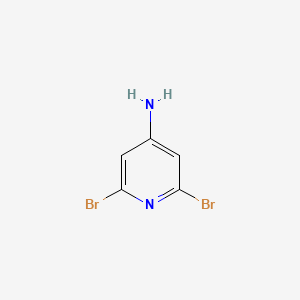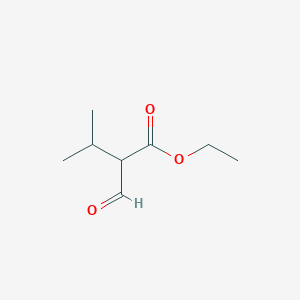
2,6-Dibromopyridin-4-amine
Vue d'ensemble
Description
“2,6-Dibromopyridin-4-amine” is a chemical compound with the molecular formula C5H4Br2N2 . It is also known as DBPA. It has an average mass of 251.907 Da and a monoisotopic mass of 249.874115 Da . It is used as a tridentate chelating ligand and in the formation of macrocycles containing the terpyridine moiety .
Synthesis Analysis
The synthesis of “2,6-Dibromopyridin-4-amine” involves various methods . One method involves the addition of iron to a stirred solution of 2,6-dibromo-4-nitropyridine 1-oxide in acetic acid at 0 °C . The mixture is then stirred at room temperature. After 1 hour, water and ethyl acetate are added to the reaction mixture. The organic layer is washed with water, saturated aqueous potassium carbonate solution, and brine, and dried (MgS0 4) and evaporated to give the title compound .
Molecular Structure Analysis
The molecular structure of “2,6-Dibromopyridin-4-amine” consists of 2 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . It has a molar refractivity of 44.0±0.3 cm^3, a polar surface area of 39 Å^2, and a polarizability of 17.4±0.5 10^-24 cm^3 .
Physical And Chemical Properties Analysis
“2,6-Dibromopyridin-4-amine” has a density of 2.1±0.1 g/cm^3, a boiling point of 373.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 62.1±3.0 kJ/mol and a flash point of 179.8±26.5 °C . Its index of refraction is 1.673 .
Applications De Recherche Scientifique
- Summary of the Application : “2,6-Dibromopyridin-4-amine” is a chemical compound used as a building block in organic synthesis . It’s a type of halogenated heterocycle .
- Results or Outcomes : The outcomes of using “2,6-Dibromopyridin-4-amine” in a synthesis would depend on the specific reaction conditions and the other reactants used. In general, it can be used to introduce a pyridinamine group into a larger molecule, which can have various effects on the molecule’s properties .
- Summary of the Application : “2,6-Dibromopyridin-4-amine” has been studied for its potential pharmacokinetic properties . It has been found to have high GI absorption and is BBB permeant . It is also a CYP1A2 inhibitor .
- Results or Outcomes : The outcomes of using “2,6-Dibromopyridin-4-amine” in a study would depend on the specific experimental conditions and the biological targets being studied. In general, it could provide valuable information about the compound’s potential as a drug candidate .
- Summary of the Application : “2,6-Dibromopyridin-4-amine” has been studied for its potential pharmacokinetic properties . It has been found to have high GI absorption and is BBB permeant . It is also a CYP1A2 inhibitor .
- Results or Outcomes : The outcomes of using “2,6-Dibromopyridin-4-amine” in a study would depend on the specific experimental conditions and the biological targets being studied. In general, it could provide valuable information about the compound’s potential as a drug candidate .
Safety And Hazards
“2,6-Dibromopyridin-4-amine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .
Propriétés
IUPAC Name |
2,6-dibromopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFZVUOMTODHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555745 | |
| Record name | 2,6-Dibromopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromopyridin-4-amine | |
CAS RN |
39771-34-1 | |
| Record name | 2,6-Dibromopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,6-dibromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)





![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)
![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)

